molecular formula C5H4Cl2O2 B144328 4-(Dichloromethyl)-2(5H)-furanone CAS No. 125974-00-7

4-(Dichloromethyl)-2(5H)-furanone

Cat. No.: B144328
CAS No.: 125974-00-7
M. Wt: 166.99 g/mol
InChI Key: BDQBLTYYTURJQQ-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)benzoyl Chloride 95, also known as Indomethacin Impurity 29, is a chemical compound with the molecular formula C8H5Cl3O and a molecular weight of 223.48 . It is used in various industries and has several synonyms .


Synthesis Analysis

While specific synthesis methods for 4-(Dichloromethyl)-2(5H)-furanone were not found, there are related studies on the synthesis of similar compounds. For instance, a study reported the diastereoselective synthesis of α-(dichloromethyl)amines based on nucleophilic dichloromethylation of aromatic N-tert-butylsulfinyl aldimines .


Molecular Structure Analysis

The molecular structure of 4-(Dichloromethyl)benzoyl Chloride 95 consists of 8 carbon atoms, 5 hydrogen atoms, 3 chlorine atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

4-(Dichloromethyl)benzoyl Chloride 95 has a melting point of 50-55 °C (lit.), a boiling point of 285-286 °C (Press: 745 Torr), and a predicted density of 1.435±0.06 g/cm3 .

Scientific Research Applications

Mutagenicity and Water Treatment

4-(Dichloromethyl)-2(5H)-furanone, also known as MX, is significantly present in chlorinated drinking water and is a recognized potent mutagen. It's detected in sub-microgram per liter concentrations and is responsible for a notable percentage of the Ames test mutagenicity in both drinking and humic waters. MX is formed during the chlorination of water as a result of reactions between chlorine and humic substances. Its presence in drinking water is a concern due to its high mutagenic activity and potential health impacts (Hemming, Holmbom, Reunanen, & Kronberg, 1986).

Genotoxic Effects and Chemical Analysis

MX and its derivatives have been studied for their genotoxic effects. In vitro studies demonstrate the genotoxic potential of MX in assays like the microscale micronucleus test on mouse lymphoma cells and the unscheduled DNA synthesis assay in rat hepatocytes. These findings indicate the DNA damaging properties of MX, highlighting its potential risk as a water contaminant (Le Curieux, Nesslany, Munter, Kronberg, & Marzin, 1999). Analytical methods for the detection and quantification of MX in water samples have been developed, employing techniques like gas chromatography-mass spectrometry, highlighting the importance of monitoring this compound in drinking water (Zou, Xu, Zhang, & Zhu, 1995).

Biological Functions and Food Chemistry

MX and related furanones occur naturally in various foodstuffs and play essential roles in their flavor profiles. They are formed primarily due to Maillard reactions between sugars and amino acids during heating. Interestingly, these compounds, despite being mutagenic to bacteria and causing DNA damage in lab tests, exhibit anti-carcinogenic properties in animal diets treated with known cancer-inducing compounds. They also possess antioxidant activity comparable to ascorbic acid. Moreover, some furanones serve as inter-organism signal molecules, playing roles in animal attraction and plant defense (Slaughter, 2007).

Safety and Hazards

While specific safety and hazards information for 4-(Dichloromethyl)-2(5H)-furanone was not found, dichloromethane, a related compound, is known to pose significant workplace safety risks if strict handling instructions are not followed . It can cause damage to the brain or central nervous system .

Future Directions

Future research could focus on the visible light-mediated polychlorination of alkenes via the dichloromethyl radical generated by chloroform and chlorides . This methodology enables the installation of multiple chlorine atoms into alkene feedstocks in a single step and provides the corresponding chloroalkanes in high yields under mild reaction conditions .

Properties

IUPAC Name

3-(dichloromethyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2O2/c6-5(7)3-1-4(8)9-2-3/h1,5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQBLTYYTURJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155016
Record name 2(5H)-Furanone, 4-(dichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125974-00-7
Record name 2(5H)-Furanone, 4-(dichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Furanone, 4-(dichloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dichloromethyl)-2(5H)-furanone
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Reactant of Route 6
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